molecular formula C12H16O B1312041 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one CAS No. 2041-37-4

2,2-Dimethyl-1-(2-methylphenyl)propan-1-one

Cat. No. B1312041
CAS RN: 2041-37-4
M. Wt: 176.25 g/mol
InChI Key: AWNJETOROKEWCH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-methylphenyl)propan-1-one, also known as 2,2-dimethyl-1-(2-methylphenyl)propane, is an organic compound used in various scientific research applications. It is a colorless liquid with a mild odor, and has a boiling point of about 115°C. This compound has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antifungal Agents

  • Application Summary: The compound is used in the design and synthesis of novel 2,2-dimethyl-2H-chromene derivatives as potential antifungal agents . These derivatives are designed to be environment-friendly and effective against nine phytopathogenic fungi .
  • Methods of Application: The target compounds were synthesized and characterized by spectroscopic analysis . Their antifungal activities were evaluated in vitro .
  • Results: Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL . Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol .

Synthesis of Imidazole Derivatives

  • Application Summary: The compound is used in the synthesis of selected imidazole derivatives . These derivatives are used in analytical processes due to their ability to fluoresce and glow under certain conditions .
  • Methods of Application: The synthesis of the imidazole derivatives was discussed . The essential characteristics of the imidazole derivatives are provided by the structural analyses of the eight derivatives and a portion of a database survey .
  • Results: The crystal structures are stabilized by intermolecular O▬H…N, O▬H…O, C▬H…N, hydrogen bonds, and C▬H…π interactions .

properties

IUPAC Name

2,2-dimethyl-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNJETOROKEWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408787
Record name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(2-methylphenyl)propan-1-one

CAS RN

2041-37-4
Record name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2'-TRIMETHYLPROPIOPHENONE
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